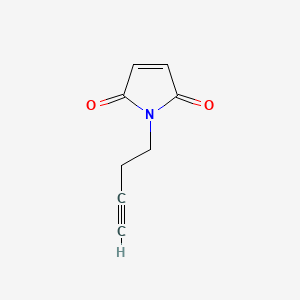
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a but-3-yn-1-yl group at the nitrogen atom and a dione functionality at the 2 and 5 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of but-3-yn-1-ol with maleic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
But-3-yn-1-ol+Maleic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
化学反应分析
Types of Reactions
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The but-3-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
1-(But-3-yn-1-yl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a pyrrole ring.
But-3-yn-1-ol: A simpler compound with a terminal alkyne and alcohol functionality.
Uniqueness
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring, a but-3-yn-1-yl group, and a dione functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
1-but-3-ynylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H7NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h1,4-5H,3,6H2 |
InChI 键 |
DWHKRCSVWHPEAR-UHFFFAOYSA-N |
规范 SMILES |
C#CCCN1C(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


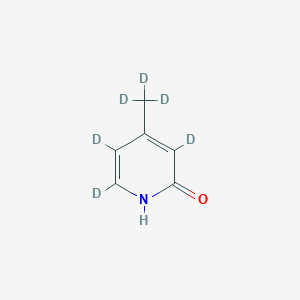
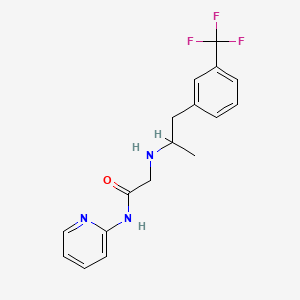

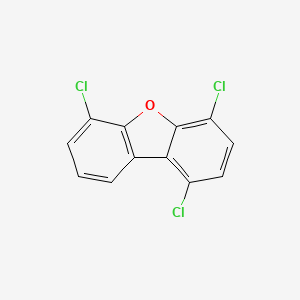
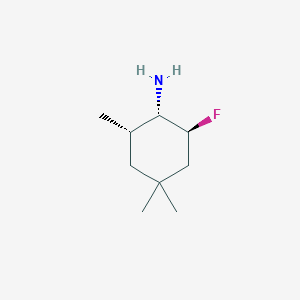
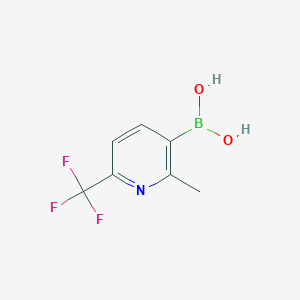
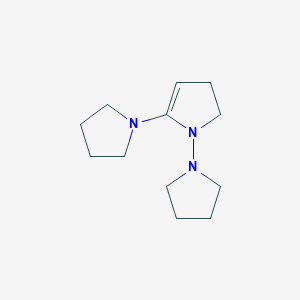
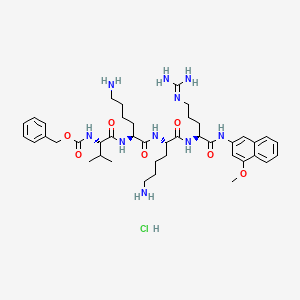
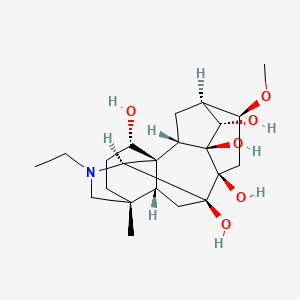
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
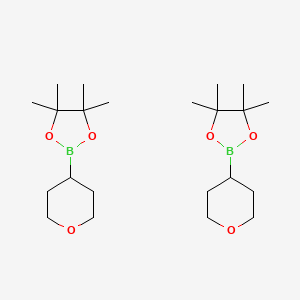

![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

